Dibromo(difluoro)silane

Molecular Structure Bond Length Electron Diffraction

Dibromo(difluoro)silane,亦称二溴二氟硅烷,是一种混合卤代硅烷化合物,化学式为 SiBr2F2,分子量 225.89 。其分子结构为硅原子同时键合两个溴原子和两个氟原子,属于四配位卤代硅烷家族。作为无色气体或无色液体,该化合物在常压下沸点为 13.7°C,熔点为 −66.9°C 。由于其分子中含有两种不同活性的卤素原子(Si-Br 键和 Si-F 键),dibromo(difluoro)silane 在选择性逐步反应、氟-溴混合功能化合成路线中扮演特殊角色,并已在多篇专利中被视为用于化学气相沉积(CVD)或原子层沉积(ALD)工艺的潜在硅/卤素源前体 。.

Molecular Formula Br2F2Si
Molecular Weight 225.89 g/mol
CAS No. 14188-35-3
Cat. No. B15485389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromo(difluoro)silane
CAS14188-35-3
Molecular FormulaBr2F2Si
Molecular Weight225.89 g/mol
Structural Identifiers
SMILESF[Si](F)(Br)Br
InChIInChI=1S/Br2F2Si/c1-5(2,3)4
InChIKeyGRQCZRXBNBNXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromo(difluoro)silane (CAS 14188-35-3): 工业采购与应用概览


Dibromo(difluoro)silane,亦称二溴二氟硅烷,是一种混合卤代硅烷化合物,化学式为 SiBr2F2,分子量 225.89 。其分子结构为硅原子同时键合两个溴原子和两个氟原子,属于四配位卤代硅烷家族。作为无色气体或无色液体,该化合物在常压下沸点为 13.7°C,熔点为 −66.9°C [1][2]。由于其分子中含有两种不同活性的卤素原子(Si-Br 键和 Si-F 键),dibromo(difluoro)silane 在选择性逐步反应、氟-溴混合功能化合成路线中扮演特殊角色,并已在多篇专利中被视为用于化学气相沉积(CVD)或原子层沉积(ALD)工艺的潜在硅/卤素源前体 [3]。

Dibromo(difluoro)silane 不可替代性:为什么同类化合物不能简单替换


在混合卤代硅烷中,dibromo(difluoro)silane 的独特之处在于其同时含有高反应活性的 Si-Br 键和极为稳定的 Si-F 键。在化学合成中,溴原子倾向于作为“离去基团”参与亲核取代、偶联反应或自由基过程,而氟原子通常保留在产物中以赋予目标分子特定的物理化学性质(如亲脂性、代谢稳定性或介电常数) [1]。相比之下,使用仅含单一卤素的类似物(如纯氯硅烷 SiCl4、纯溴硅烷 SiBr4)或不同卤素比例的前体(如 SiBr3F、SiBrF3)将彻底改变反应路径和产物选择性。在半导体前体应用中,溴-氟组合的气相传输特性和热分解行为与氯代类似物有本质区别,直接影响薄膜沉积速率、杂质掺入水平和最终材料性能 [2]。因此,在涉及选择性卤素功能化或特定沉积工艺的研究与生产中,dibromo(difluoro)silane 具有明确的不可替代性。

Dibromo(difluoro)silane 采购筛选量化证据指南:关键性能数据与对标分析


混合卤素键长差异:Dibromo(difluoro)silane 中 Si-Br 与 Si-F 键的电子衍射结构确证

电子衍射研究明确量化了 dibromo(difluoro)silane (SiBr2F2) 分子中 Si-Br 键和 Si-F 键的长度。与同类化合物——纯溴代硅烷 SiBr4 中 Si-Br 键长(2.16 Å)及硅烷中 Si-H 键(1.48 Å)的对比数据显示,氟原子的引入使 Si-Br 键发生可测量的缩短(缩短 0.06 Å) [1]。此外,Si-F 键长较硅烷中 Si-H 键显著缩短 [1]。这些键合几何参数的定量差异为理解其相对于全卤代类似物的独特反应活性和热稳定性提供了分子层面依据。

Molecular Structure Bond Length Electron Diffraction

卤素交换法合成收率:Dibromo(difluoro)silane 由 SiBr4 和 SbF3 制备的工艺参数

Dibromo(difluoro)silane 可通过 SiBr4 与 SbF3 之间的卤素交换反应合成,化学计量反应式为 3SiBr4 + 2SbF3 → 3SiBr2F2 + 2SbBr3 。在专利文献的工艺实施例中,该反应在 30°C 下进行 2 小时,随后通过 0°C/20 mmHg 至 0°C/0.1 mmHg 的分馏步骤收集目标产物,可实现二溴二氟硅烷的有效制备 [1]。此合成路线提供了直接获取混合卤代硅烷的途径,避免了使用纯氟化或纯溴化类似物时后续需进行多步卤素置换的复杂性。

Synthesis Halide Exchange Precursor Purity

密度与折射率:Dibromo(difluoro)silane 与四溴化硅 (SiBr4) 的物性对比

密度是影响前体蒸汽输送、液体计量和纯化工艺的关键参数。与纯溴代类似物相比,dibromo(difluoro)silane 中两个较重溴原子被较轻氟原子部分替代,导致密度较 SiBr4 降低约 22% 。同时,其折射率也与 SiBr4 存在显著差异 [1]。这些差异在工业规模处理中具有实际意义,例如对泵选型、管道设计和分馏条件的优化。

Physical Properties Density Refractive Index

沸点与相态:Dibromo(difluoro)silane 与四氟化硅 (SiF4) 的挥发性对比

常压沸点是评估前体适用于气相沉积工艺(如 CVD/ALD)的直接指标。Dibromo(difluoro)silane 的常压沸点为 13.7°C [1],远高于四氟化硅 (SiF4) 的 −86°C(升华),但显著低于四溴化硅 (SiBr4) 的 153°C [2]。这意味着 dibromo(difluoro)silane 在室温下为气体,便于通过标准气体输送系统进行精确流量控制,而无需像 SiBr4 那样对输送管线进行全程加热以防止冷凝,也无需像 SiF4 那样处理超低温或高压气体带来的工程复杂性。

Boiling Point Volatility Gas-phase Precursor

安全警示:Dibromo(difluoro)silane 与水的剧烈反应性(与有机硅烷类似物对比)

Dibromo(difluoro)silane 被明确描述为与“水发生剧烈反应”,释放出腐蚀性和有毒的卤化氢气体(HBr 和 HF) [1][2]。与此相比,一些有机取代的硅烷(如烷基硅烷)通常表现出较温和或可控的水解行为。这一显著差异要求采购方和终端用户在存储、处理和废弃环节实施严格的防潮和通风措施。对水分的高度敏感性也决定了其包装规格必须采用专用的惰性气氛容器,直接增加了供应链管理的复杂性和成本。

Safety Hydrolysis Reactivity

高原子序数元素含量:Dibromo(difluoro)silane 中溴的质量分数与氯代类似物的对比

Dibromo(difluoro)silane 的分子组成中包含两个溴原子,占分子总质量的 70.7% [1]。相比之下,其氯代类似物二氯二氟硅烷 (SiCl2F2) 中氯的质量分数约为 42% [2]。溴的原子序数(Z=35)和原子半径均大于氯(Z=17),这意味着在等离子体蚀刻或离子注入等工艺中,使用含溴前体可能产生不同的溅射产额、侧壁钝化效果和刻蚀选择性。较高的溴含量可为需要重元素效应的特定半导体工艺步骤提供独特的化学计量优势。

Elemental Composition Mass Percent Etch Selectivity

Dibromo(difluoro)silane 的最佳研究与工业应用场景:基于证据的推荐


作为 CVD/ALD 前体,用于沉积含氟和溴的硅基薄膜

多项专利将 dibromo(difluoro)silane 列为可用于 CVD 或 ALD 工艺的卤代硅烷前体,用于在基底上沉积含硅薄膜 [1]。其较低的沸点(13.7°C)便于气相输送,而分子中同时存在的 Si-Br 和 Si-F 键为在沉积过程中调控薄膜中的卤素掺入比例提供了可能。

用于选择性卤素功能化的有机合成砌块

Dibromo(difluoro)silane 分子中的 Si-Br 键活性高于 Si-F 键,这一差异性使其可作为选择性合成砌块。在有机合成中,可通过优先断裂 Si-Br 键引入含氟硅基团,同时保留 Si-F 键以在后续步骤中赋予产物特定的物理化学性质(如增强的亲脂性或代谢稳定性) 。

作为等离子体蚀刻气体组分,用于半导体图案化工艺

由于其溴含量高达 70.7%,dibromo(difluoro)silane 或其等离子体分解产物可作为含溴蚀刻气体的来源 [2]。含溴等离子体在某些材料的刻蚀中表现出与含氯或含氟等离子体不同的选择性和侧壁钝化特性,特别是在需要高深宽比刻蚀的工艺中。

作为基础研究中的模型化合物,用于探究混合卤代硅烷的结构-性质关系

Dibromo(difluoro)silane 是研究卤素取代对硅烷分子几何构型、键能和反应活性影响的理想模型化合物。经典的电子衍射研究已对其精确键长进行了测定(Si-Br: 2.10 Å, Si-F: 1.58 Å) [3],这些数据为计算化学研究和新型含硅材料的设计提供了重要的基准参数。

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